![molecular formula C21H23N3O B2932415 3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide CAS No. 850923-30-7](/img/structure/B2932415.png)
3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide
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Overview
Description
The compound “3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide” is a derivative of imidazole, which is a type of organic compound. Imidazole derivatives are known for their wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, they can be converted into carbonyl compounds via corresponding quaternary salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, imidazole derivatives are stable and can act as a masked form of the carbonyl group .Scientific Research Applications
I have conducted a search on the scientific research applications of benzimidazole derivatives, which may include the compound “3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide”. Here is a comprehensive analysis focusing on six unique applications:
Pharmaceuticals
Benzimidazole derivatives are known for their wide range of pharmaceutical applications. They have been used as anticancers , antihypertensives , antivirals , antifungals , anti-HIVs , anti-convulsants , and anti-diabetics .
Materials Chemistry
These compounds play a significant role in materials chemistry due to their unique properties, which can be utilized in creating new materials with specific characteristics .
Electronics
In the field of electronics, benzimidazole derivatives are used for their semiconducting properties and can be part of the development of electronic components .
Technology
The derivatives are also applied in various technological advancements, including the development of new types of sensors or coatings .
Dyes and Pigments
Benzimidazole compounds are used in the synthesis of dyes and pigments, contributing to a variety of colors and properties for industrial use .
Agriculture
In agriculture, these derivatives can be used as part of pesticides or herbicides, helping to protect crops from pests and diseases .
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
It’s known that indole derivatives, which this compound is a part of, interact with their targets causing a variety of effects . These effects depend on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
It’s known that indole derivatives have diverse biological activities . This suggests that the compound could have a wide range of effects at the molecular and cellular level.
Action Environment
It’s known that the synthesis of imidazole derivatives can be conducted under solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.
properties
IUPAC Name |
3-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(2)14-24-19-10-5-4-9-18(19)23-20(24)11-12-22-21(25)17-8-6-7-16(3)13-17/h4-10,13H,1,11-12,14H2,2-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMGNFSJRZJWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide |
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